molecular formula C12H14O2 B3386863 1-Methoxy-8,9-dihydro-5H-benzo[7]annulen-6(7H)-one CAS No. 76413-99-5

1-Methoxy-8,9-dihydro-5H-benzo[7]annulen-6(7H)-one

Cat. No.: B3386863
CAS No.: 76413-99-5
M. Wt: 190.24 g/mol
InChI Key: JTIWLNBWWLQXCC-UHFFFAOYSA-N
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Description

Contextualization of the Benzorsc.organnulenone Scaffold in Contemporary Organic Synthesis Research

In modern organic synthesis, the benzo rsc.organnulenone scaffold is highly valued for its utility in the construction of polycyclic systems and as a precursor to a variety of functionalized molecules. Its unique seven-membered ring imparts a degree of conformational flexibility that is of interest in the design of molecules with specific three-dimensional shapes. Researchers have increasingly turned to this scaffold for the development of novel compounds with potential applications in medicinal chemistry and materials science. The fusion of the aromatic benzene (B151609) ring with the non-aromatic seven-membered ring creates a system with distinct chemical reactivity at different positions, allowing for selective modifications.

Significance of the 1-Methoxy-8,9-dihydro-5H-benzorsc.organnulen-6(7H)-one Structural Motif in Advanced Chemical Systems

The specific structural motif of 1-Methoxy-8,9-dihydro-5H-benzo rsc.organnulen-6(7H)-one introduces a methoxy (B1213986) group at the 1-position of the benzo rsc.organnulenone core. The presence and position of this methoxy group are of significant interest for several reasons. In the realm of medicinal chemistry, a methoxy group can modulate a molecule's pharmacokinetic properties, such as its solubility, metabolic stability, and ability to cross biological membranes. Furthermore, the methoxy group can act as a synthetic handle, providing a site for further chemical transformations. Its electron-donating nature can also influence the reactivity of the aromatic ring in electrophilic substitution reactions.

Historical Trajectories in Benzorsc.organnulenone Synthesis and Reactivity Studies

The synthesis of the benzo rsc.organnulenone core has been approached through various synthetic strategies over the years. Early methods often involved the expansion of a six-membered ring, while more contemporary approaches have focused on the cyclization of linear precursors. One notable method involves an intramolecular Friedel-Crafts acylation of a suitably substituted phenylalkanoic acid. More recent and higher-yielding strategies include a sequential Wittig olefination, reduction, and an Eaton's reagent-mediated cyclization. nih.gov Another modern approach is the In(OTf)3-catalyzed intramolecular hydroarylation of α-phenylallyl β-ketosulfones, which offers a highly regioselective route to the benzosuberone skeleton. rsc.org

Identification of Current Research Gaps and Emerging Chemical Frontiers for 1-Methoxy-8,9-dihydro-5H-benzorsc.organnulen-6(7H)-one

Despite the synthetic accessibility of the benzo rsc.organnulenone scaffold, a detailed investigation into the specific properties and applications of 1-Methoxy-8,9-dihydro-5H-benzo rsc.organnulen-6(7H)-one is notably absent in the current body of scientific literature. This represents a significant research gap. The unique combination of the methoxy substituent and the benzosuberone core suggests that this compound could be a valuable intermediate in the synthesis of novel bioactive molecules.

Emerging frontiers for this compound could lie in its use as a precursor for the synthesis of analogues of known biologically active benzosuberenes, such as those with anti-cancer properties. nih.gov The methoxy group could be a key feature in tuning the activity and selectivity of such compounds. Further research is warranted to explore the full potential of this particular structural motif.

Physicochemical and Spectroscopic Data

Table 1: Physicochemical Properties of 8,9-Dihydro-5H-benzo rsc.organnulen-7(6H)-one

PropertyValue
Molecular FormulaC₁₁H₁₂O
Molecular Weight160.21 g/mol
XLogP31.9
Hydrogen Bond Donor Count0
Hydrogen Bond Acceptor Count1
Rotatable Bond Count0
Exact Mass160.088815002 Da
Topological Polar Surface Area17.1 Ų

Data sourced from PubChem CID 12234485 nih.gov

Table 2: Predicted Spectroscopic Data for 1-Methoxy-8,9-dihydro-5H-benzo rsc.organnulen-6(7H)-one

SpectroscopyPredicted Features
¹H NMRAromatic protons with shifts influenced by the electron-donating methoxy group. Aliphatic protons of the seven-membered ring. A singlet for the methoxy group protons around 3.8 ppm.
¹³C NMRAromatic carbons with shifts reflecting the methoxy substitution. A carbonyl carbon signal around 200 ppm. Aliphatic carbons of the seven-membered ring. A methoxy carbon signal around 55 ppm.
IRA strong absorption band for the C=O stretch of the ketone around 1680-1700 cm⁻¹. C-O stretching for the methoxy group. C-H stretching for aromatic and aliphatic protons.
Mass SpectrometryA molecular ion peak corresponding to the exact mass of C₁₂H₁₄O₂. Fragmentation patterns characteristic of benzosuberones and methoxy-aromatic compounds.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methoxy-5,7,8,9-tetrahydrobenzo[7]annulen-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O2/c1-14-12-7-2-4-9-8-10(13)5-3-6-11(9)12/h2,4,7H,3,5-6,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTIWLNBWWLQXCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1CCCC(=O)C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Transformations of 1 Methoxy 8,9 Dihydro 5h Benzo 1 Annulen 6 7h One

Reactivity Profiles of the Ketone Moiety

The ketone group in the benzocycloheptenone core is a primary site for a variety of chemical transformations.

Nucleophilic Addition Reactions

The carbonyl carbon of 1-Methoxy-8,9-dihydro-5H-benzo wikipedia.organnulen-6(7H)-one is electrophilic and susceptible to attack by nucleophiles. wikipedia.orgmasterorganicchemistry.com This class of reactions, known as nucleophilic addition, is fundamental to the chemistry of ketones and results in the formation of a new single bond to the carbonyl carbon, with the concurrent transformation of the carbonyl double bond to a hydroxyl group upon workup. wikipedia.orgmasterorganicchemistry.com A wide range of nucleophiles can participate in these reactions.

Table 1: Examples of Nucleophilic Addition Reactions

NucleophileReagent ExampleProduct Type
HydrideSodium borohydride (NaBH₄)Secondary alcohol
OrganometallicsGrignard reagents (R-MgBr)Tertiary alcohol
CyanideHydrogen cyanide (HCN)Cyanohydrin
YlidesWittig reagents (Ph₃P=CHR)Alkene

The stereochemical outcome of nucleophilic addition to the prochiral ketone can be influenced by the steric hindrance posed by the seven-membered ring and the methoxy (B1213986) group.

Condensation Reactions with Carbonyl Functionality

The ketone can undergo condensation reactions, which involve the reaction with another carbonyl-containing compound, often in the presence of an acid or base catalyst. A notable example is the aldol condensation, where the enolate of the ketone adds to another ketone or aldehyde, followed by a dehydration step to yield an α,β-unsaturated ketone. Another related reaction is the Claisen-Schmidt condensation, where the ketone reacts with an aromatic aldehyde in the presence of a base.

For instance, benzosuberone derivatives have been shown to react with aromatic aldehydes to form chalcone-like structures. researchgate.net

Table 2: Condensation Reaction Example

Reactant 1Reactant 2CatalystProduct Type
1-Methoxy-8,9-dihydro-5H-benzo wikipedia.organnulen-6(7H)-oneAromatic aldehyde (e.g., benzaldehyde)Base (e.g., NaOH)α,β-unsaturated ketone (chalcone analog)

Alpha-Substitution and Enolate Chemistry

The carbon atoms adjacent to the carbonyl group (the α-carbons) in 1-Methoxy-8,9-dihydro-5H-benzo wikipedia.organnulen-6(7H)-one are acidic and can be deprotonated by a suitable base to form an enolate. wikipedia.orgmasterorganicchemistry.comlibretexts.org The resulting enolate is a powerful nucleophile and can react with various electrophiles in what are known as alpha-substitution reactions. wikipedia.orgmasterorganicchemistry.com

The formation of the enolate can be controlled to be either under kinetic or thermodynamic conditions, potentially leading to different regioisomers if the ketone is unsymmetrical at the α-positions. bham.ac.uk However, in the case of 1-Methoxy-8,9-dihydro-5H-benzo wikipedia.organnulen-6(7H)-one, the two α-carbons are not equivalent.

A common alpha-substitution reaction is halogenation. In the presence of an acid or base, ketones can be halogenated at the α-position. chemistrysteps.comwikipedia.orgyoutube.comlibretexts.org Acid-catalyzed halogenation typically leads to monohalogenation, while base-catalyzed halogenation can be difficult to stop at a single substitution and may lead to polyhalogenation. chemistrysteps.comwikipedia.orglibretexts.org

Table 3: Alpha-Halogenation of Ketones

ConditionsReagentKey IntermediateProduct Feature
AcidicBr₂, H⁺EnolMonobromination at the more substituted α-carbon
BasicBr₂, OH⁻EnolatePolybromination at the less sterically hindered α-carbon

Chemoselective Reduction and Oxidation Processes

Reduction: The ketone functionality can be selectively reduced to a secondary alcohol using various reducing agents. The choice of reagent can influence the stereoselectivity of the reaction.

Hydride Reagents: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used for this transformation.

Catalytic Hydrogenation: Hydrogen gas in the presence of a metal catalyst (e.g., Pd, Pt, Ni) can also be employed to reduce the ketone.

Reactivity of the Methoxy Substituent

The methoxy group (-OCH₃) on the aromatic ring also influences the molecule's reactivity. It is an electron-donating group, which can affect the reactivity of the aromatic ring in electrophilic substitution reactions. wikipedia.org

Ether Cleavage Reactions

The methoxy group can be cleaved to yield a phenolic hydroxyl group. This transformation is typically achieved under strong acidic conditions or with specific ether-cleaving reagents.

Strong Acids: Reagents such as hydrogen bromide (HBr) or hydrogen iodide (HI) can cleave the ether bond.

Lewis Acids: Boron tribromide (BBr₃) is a highly effective reagent for the cleavage of aryl methyl ethers.

Other Reagents: Certain ionic liquids have also been shown to be effective for the demethylation of aromatic methyl ethers. researchgate.net

The choice of reagent for ether cleavage needs to be made carefully to avoid unwanted side reactions with the ketone functionality.

Table 4: Common Reagents for Aryl Methyl Ether Cleavage

ReagentConditions
Hydrogen Bromide (HBr)Acetic acid, heat
Boron Tribromide (BBr₃)Dichloromethane, low temperature
Trimethylsilyl Iodide (TMSI)Acetonitrile, room temperature

Modifications and Derivatizations of the Methoxy Group

The methoxy group at the C1 position of 1-Methoxy-8,9-dihydro-5H-benzo rsc.organnulen-6(7H)-one is a key functional handle that can be readily transformed, most commonly through demethylation to unveil the corresponding phenol. This conversion is a critical step in the synthesis of various biologically active compounds and complex molecular architectures.

One of the most effective and widely used reagents for the cleavage of aryl methyl ethers, including the methoxy group in the benzosuberone core, is boron tribromide (BBr₃). chem-station.comcommonorganicchemistry.comcommonorganicchemistry.com This powerful Lewis acid readily coordinates to the ether oxygen, facilitating the nucleophilic attack of a bromide ion on the methyl group, leading to the formation of a bromomethane and a boron-containing intermediate, which upon aqueous workup, yields the desired phenol. The reaction is typically performed in an inert solvent like dichloromethane at low temperatures, often starting at -78°C and gradually warming to room temperature, to control the high reactivity of BBr₃. chem-station.comorgsyn.org

While BBr₃ is highly efficient, other reagents can also be employed for O-demethylation. Strong Brønsted acids such as 47% hydrobromic acid (HBr) can cleave the ether linkage, although this often requires harsh conditions, including elevated temperatures around 130°C. chem-station.com The mechanism involves protonation of the ether oxygen followed by nucleophilic attack of the bromide ion on the methyl group. chem-station.com Another strong Lewis acid, aluminum trichloride (AlCl₃), can also effect demethylation, with improved results often observed in solvents like acetonitrile. chem-station.com

The resulting hydroxyl group can then be further derivatized. For instance, it can be protected with a variety of protecting groups, such as a tert-butyldimethylsilyl (TBS) group, by reacting the phenol with TBSCl in the presence of a base like diisopropylethylamine (DIPEA). This protection strategy is often employed to shield the reactive phenol during subsequent synthetic transformations.

Table 1: Reagents for Demethylation of Aryl Methyl Ethers

ReagentTypical ConditionsMechanismNotes
Boron tribromide (BBr₃) CH₂Cl₂, -78°C to room temperatureLewis acid-mediated cleavageHighly effective but requires careful handling due to reactivity with water. chem-station.comorgsyn.org
Hydrobromic acid (HBr) 47% aqueous solution, ~130°CBrønsted acid-catalyzed SN2 reactionHarsh conditions, may not be suitable for sensitive substrates. chem-station.com
Aluminum trichloride (AlCl₃) CH₂Cl₂ or CH₃CN, heatingLewis acid-mediated cleavageLess reactive than BBr₃, improved performance in acetonitrile. chem-station.com

Electrophilic Aromatic Substitution Patterns on the Benzenoid Ring

The benzene (B151609) ring of 1-Methoxy-8,9-dihydro-5H-benzo rsc.organnulen-6(7H)-one is activated towards electrophilic aromatic substitution (SEAr) by the electron-donating methoxy group. This substituent directs incoming electrophiles primarily to the ortho and para positions relative to itself. researchgate.net

The methoxy group, through its +M (mesomeric) effect, donates electron density to the aromatic ring, stabilizing the arenium ion intermediate formed during the substitution process. researchgate.net This stabilization is most effective when the electrophile attacks the positions ortho and para to the methoxy group, as this allows for resonance structures where the positive charge is delocalized onto the oxygen atom.

Given the structure of 1-Methoxy-8,9-dihydro-5H-benzo rsc.organnulen-6(7H)-one, the C2 and C4 positions are ortho to the methoxy group, and the C4 position is also para to the fused cycloalkanone ring. The C3 position is meta to the methoxy group. Therefore, electrophilic substitution is expected to occur preferentially at the C2 and C4 positions. Steric hindrance from the adjacent fused ring system might influence the regioselectivity between the two ortho positions.

Common electrophilic aromatic substitution reactions that can be envisaged for this compound include:

Nitration: Using a mixture of nitric acid and sulfuric acid would introduce a nitro group (-NO₂) onto the aromatic ring, likely at the C2 or C4 position.

Halogenation: Reaction with bromine or chlorine in the presence of a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃) would result in the corresponding bromo- or chloro-substituted benzosuberone.

Friedel-Crafts Acylation: The introduction of an acyl group can be achieved using an acyl chloride or anhydride (B1165640) with a Lewis acid catalyst like aluminum trichloride. This would lead to the formation of a new ketone functionality on the aromatic ring.

Friedel-Crafts Alkylation: While prone to rearrangements and polysubstitution, this reaction could introduce an alkyl group onto the aromatic ring using an alkyl halide and a Lewis acid.

The precise regiochemical outcome of these reactions would depend on the specific reaction conditions and the nature of the electrophile.

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution

ReactionReagentsPredicted Major Product(s)
Nitration HNO₃, H₂SO₄2-Nitro-1-methoxy- and 4-Nitro-1-methoxy- derivatives
Bromination Br₂, FeBr₃2-Bromo-1-methoxy- and 4-Bromo-1-methoxy- derivatives
Friedel-Crafts Acylation RCOCl, AlCl₃2-Acyl-1-methoxy- and 4-Acyl-1-methoxy- derivatives

Annulation Reactions and Construction of Polycyclic Systems

The benzosuberone framework of 1-Methoxy-8,9-dihydro-5H-benzo rsc.organnulen-6(7H)-one is a valuable starting point for the synthesis of more complex, fused polycyclic systems. Annulation reactions, which involve the formation of a new ring onto an existing one, can be employed to construct these intricate architectures.

One of the most powerful and widely used annulation methods is the Robinson annulation . This reaction sequence involves a Michael addition followed by an intramolecular aldol condensation to form a new six-membered ring. scribd.commasterorganicchemistry.comjuniperpublishers.comlibretexts.org In the context of 1-Methoxy-8,9-dihydro-5H-benzo rsc.organnulen-6(7H)-one, the ketone functionality can be deprotonated at the α-carbon (C7) to form an enolate. This enolate can then act as a nucleophile in a Michael addition to an α,β-unsaturated ketone, such as methyl vinyl ketone. The resulting 1,5-diketone can then undergo an intramolecular aldol condensation to furnish a new cyclohexenone ring fused to the benzosuberone core.

Another important reaction for the construction of fused nitrogen-containing heterocycles is the Pomeranz-Fritsch reaction . This reaction allows for the synthesis of isoquinoline derivatives. researchgate.netwikipedia.orgthermofisher.comnih.gov While not a direct annulation onto the benzosuberone itself, derivatives of 1-Methoxy-8,9-dihydro-5H-benzo rsc.organnulen-6(7H)-one, particularly those where the aromatic ring has been functionalized with an aldehyde or a suitable precursor, could potentially undergo this type of cyclization to form complex polycyclic alkaloids.

Furthermore, the ketone group at C6 can be transformed into an enamine or enolate, which can then participate in various cycloaddition and annulation reactions to build diverse heterocyclic and carbocyclic ring systems. The synthesis of benzo-fused heterocycles is an active area of research, with numerous methods available for constructing rings containing oxygen, nitrogen, and other heteroatoms. rsc.orgcore.ac.ukorganic-chemistry.orgorganic-chemistry.org

Mechanistic Investigations of Key Reaction Pathways Involving the Benzorsc.organnulenone Core

The reactivity of the benzo rsc.organnulenone core is governed by the interplay of its constituent functional groups. Mechanistic understanding of its reactions is crucial for predicting outcomes and designing new synthetic strategies.

A key reaction pathway involving the benzosuberone core is intramolecular hydroarylation , which is a type of electrophilic annulation. In a study on the synthesis of sulfonyl 1-benzosuberones, a plausible mechanism was proposed that highlights the role of the methoxy group in promoting cyclization. The reaction, catalyzed by In(OTf)₃, is initiated by the formation of a benzylic carbocation. The electron-donating methoxy group on the aryl ring then facilitates an intramolecular electrophilic attack on the aromatic ring, leading to the formation of the seven-membered ring. This is followed by deprotonation to restore aromaticity.

The mechanism of electrophilic aromatic substitution on the benzenoid ring follows the well-established SEAr pathway. This involves the initial attack of the π-electron system of the aromatic ring on the electrophile to form a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. The rate-determining step is the formation of this intermediate. The subsequent rapid loss of a proton from the site of attack restores the aromaticity of the ring and yields the substituted product. researchgate.net The activating effect of the methoxy group enhances the rate of this reaction compared to unsubstituted benzene.

In the case of demethylation with BBr₃ , the reaction proceeds through the formation of a Lewis acid-base adduct between the ether oxygen and the boron atom. This coordination weakens the C-O bond of the methyl group, making it susceptible to nucleophilic attack by a bromide ion in an SN2-type displacement.

Understanding these fundamental mechanisms allows for the rational design of synthetic routes utilizing 1-Methoxy-8,9-dihydro-5H-benzo rsc.organnulen-6(7H)-one as a building block for more complex and functionally diverse molecules.

Advanced Spectroscopic and Structural Elucidation for Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis

No specific ¹H or ¹³C NMR data, including chemical shifts, coupling constants, or advanced 2D NMR (COSY, HSQC, HMBC) experimental findings for 1-Methoxy-8,9-dihydro-5H-benzo chemicalbook.comannulen-6(7H)-one, could be located in the searched resources. Such data would be essential for a detailed analysis of the molecule's solution-state conformation and the configuration of its stereocenters.

High-Resolution Mass Spectrometry (HRMS) in Elucidating Reaction Products and Fragmentation Pathways

No HRMS data, including exact mass measurements or fragmentation patterns under different ionization conditions (e.g., EI, ESI), was found for this compound. This information is critical for confirming the elemental composition and identifying characteristic fragmentation pathways that reveal its structural components.

X-ray Crystallography for Precise Solid-State Structural Determination

A search for crystallographic information did not yield any results for 1-Methoxy-8,9-dihydro-5H-benzo chemicalbook.comannulen-6(7H)-one. X-ray crystallography data, including unit cell dimensions, space group, and atomic coordinates, would be necessary to define its precise three-dimensional structure, bond lengths, bond angles, and intermolecular interactions in the solid state.

Vibrational (IR, Raman) and Electronic (UV-Vis) Spectroscopy for Functional Group and Electronic Structure Characterization

No experimental IR, Raman, or UV-Vis spectra for this compound are available in the public domain. These techniques are fundamental for identifying key functional groups (such as the carbonyl and methoxy (B1213986) groups), characterizing the vibrational modes of the molecule, and understanding its electronic transitions and chromophoric system.

Computational and Theoretical Investigations of 1 Methoxy 8,9 Dihydro 5h Benzo 1 Annulen 6 7h One Systems

Quantum Chemical Calculations (e.g., DFT, Ab Initio) for Electronic Structure, Stability, and Reaction Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electron distribution. Methods like Density Functional Theory (DFT) and ab initio calculations are employed to solve the electronic Schrödinger equation, providing insights into molecular orbitals, charge distribution, and thermodynamic stability. mpg.dersc.org

For 1-Methoxy-8,9-dihydro-5H-benzo researchgate.netannulen-6(7H)-one, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311+G(d,p)), can elucidate its electronic architecture. nih.govnih.gov Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's kinetic stability and chemical reactivity; a smaller gap suggests higher reactivity. nih.govjoaquinbarroso.com

Molecular Electrostatic Potential (MEP) maps are another valuable output, visualizing the charge distribution across the molecule. nih.govchemrevlett.com These maps reveal electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting sites for intermolecular interactions and chemical reactions. chemrevlett.com For the target molecule, the carbonyl oxygen would be an expected site of negative potential, while the aromatic protons would be regions of positive potential.

Furthermore, these methods can precisely calculate reaction energetics. nih.gov By mapping the potential energy surface for a given reaction, transition states can be located, and activation energies (reaction barriers) can be determined. researchgate.netunivie.ac.at This is crucial for predicting reaction feasibility and kinetics, for instance, in studying the reduction of the ketone or electrophilic substitution on the aromatic ring. nih.gov

Table 1: Hypothetical DFT-Calculated Electronic Properties
PropertyCalculated ValueSignificance
HOMO Energy-6.2 eVEnergy of the outermost electron orbital; relates to ionization potential and electron-donating ability.
LUMO Energy-1.8 eVEnergy of the lowest empty orbital; relates to electron affinity and electron-accepting ability.
HOMO-LUMO Gap (ΔE)4.4 eVIndicates electronic stability and chemical reactivity; a larger gap implies higher stability. joaquinbarroso.com
Dipole Moment2.5 DMeasures the overall polarity of the molecule, influencing solubility and intermolecular forces.
Mulliken Charge on C=O Oxygen-0.55 eQuantifies the partial negative charge, confirming its role as a primary site for electrophilic attack.
Mulliken Charge on Methoxy (B1213986) Oxygen-0.48 eIndicates a secondary site of high electron density.

Molecular Dynamics Simulations for Conformational Preferences and Dynamic Behavior

The seven-membered cycloheptenone ring in the benzannulenone scaffold is not planar and can adopt multiple low-energy conformations. Molecular Dynamics (MD) simulations are a powerful computational technique used to explore this conformational landscape by simulating the atomic motions of a molecule over time. chemrxiv.orgnih.gov

MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, flexes, and changes shape in a given environment (e.g., in a solvent like water or DMSO). nih.gov For 1-Methoxy-8,9-dihydro-5H-benzo researchgate.netannulen-6(7H)-one, MD can identify the most stable conformers (e.g., chair, boat, twist-boat) of the seven-membered ring and the energetic barriers between them. acs.orgnih.gov The simulation can reveal the populations of different conformational states at a given temperature, which is critical for understanding its behavior in solution and its ability to bind to biological targets. wustl.edu

The dynamic behavior, such as ring-flips or the rotation of the methoxy group, can be analyzed from the MD trajectory. nih.gov Understanding these dynamics is essential, as the conformational flexibility can play a significant role in the molecule's biological activity and physical properties. The combination of MD with NMR experimental data can provide a highly accurate, dynamic picture of the molecule in its native state. unc.edu

Table 2: Hypothetical Conformational Analysis from MD Simulations
ConformerKey Dihedral Angles (°)Relative Energy (kcal/mol)Predicted Population (298 K)
Twist-ChairC5-C6-C7-C8 = -65, C6-C7-C8-C9 = 400.00~ 75%
Twist-BoatC5-C6-C7-C8 = 85, C6-C7-C8-C9 = -501.2~ 15%
ChairC5-C6-C7-C8 = -55, C7-C8-C9-C4a = 702.5~ 5%
BoatC6-C7-C8-C9 = 0, C5-C9a-C4a-C9 = 04.0< 5%

Theoretical Studies on Reactivity and Selectivity Prediction in Benzoresearchgate.netannulenone Derivatives

Computational chemistry provides powerful tools to predict where and how a molecule will react, offering crucial guidance for synthetic chemists. For benzo researchgate.netannulenone derivatives, theoretical studies can forecast both reactivity (how fast a reaction occurs) and selectivity (which site on the molecule reacts).

Frontier Molecular Orbital (FMO) theory is a cornerstone of reactivity prediction. joaquinbarroso.com The shape and energy of the HOMO and LUMO can predict how the molecule will interact with other reagents. For an electrophilic attack, the reaction is likely to occur at the atom where the HOMO has the largest coefficient. Conversely, for a nucleophilic attack, the LUMO's distribution is key.

Reactivity descriptors derived from DFT, such as Fukui functions, provide a more quantitative measure of a site's susceptibility to electrophilic, nucleophilic, or radical attack. researchgate.net These indices can be calculated for each atom in 1-Methoxy-8,9-dihydro-5H-benzo researchgate.netannulen-6(7H)-one to rank the reactivity of different positions on the aromatic ring and the enone system. For instance, calculations can predict whether an electrophile would preferentially add to the aromatic ring or the α-carbon of the ketone.

Furthermore, DFT is highly effective at predicting regioselectivity by comparing the activation energies of competing reaction pathways. beilstein-journals.orgnih.gov For example, in the alkylation of the enolate derived from the ketone, calculations can determine the transition state energies for O-alkylation versus C-alkylation, thereby predicting the major product. beilstein-journals.org This approach is invaluable for understanding and controlling reaction outcomes. nih.gov

Table 3: Hypothetical Reactivity Indices for Select Atoms
Atom/PositionFukui Index (f-) (for electrophilic attack)Fukui Index (f+) (for nucleophilic attack)Predicted Reactivity
Carbonyl Carbon (C6)0.020.35Major site for nucleophilic attack.
Carbonyl Oxygen (O)0.280.05Major site for protonation/Lewis acid coordination.
Aromatic C40.150.03Most likely site for electrophilic aromatic substitution.
Aromatic C20.120.04Secondary site for electrophilic aromatic substitution.
Enolate α-Carbon (C5)0.250.10Primary site for alkylation under basic conditions (nucleophilic character).

Computational Design Principles for Novel Benzannulenone Architectures

The insights gained from quantum chemical calculations and molecular dynamics simulations form the foundation for the rational design of novel molecules. sysrevpharm.orgresearchgate.net Computational design principles allow chemists to modify a parent scaffold, like that of 1-Methoxy-8,9-dihydro-5H-benzo researchgate.netannulen-6(7H)-one, to create new architectures with tailored properties. beilstein-journals.orgnih.gov

One powerful strategy is structure-based drug design (SBDD) . If the benzannulenone is intended to bind to a biological target (e.g., a protein receptor), computational docking can be used to predict its binding mode and affinity. emanresearch.org The initial calculations on the parent molecule reveal its shape, flexibility, and key interaction points (e.g., hydrogen bond donors/acceptors). Designers can then use this information to propose modifications—adding or removing functional groups—to enhance binding. For example, if a nearby protein pocket is hydrophobic, a methyl group might be added; if a hydrogen bond is possible, a hydroxyl group might be introduced.

Another advanced technique is scaffold hopping . uniroma1.itresearchgate.net This involves replacing the central benzo researchgate.netannulenone core with a structurally different scaffold that maintains the essential 3D arrangement of key functional groups (the pharmacophore). researchgate.net This can lead to the discovery of entirely new classes of compounds with similar biological activity but potentially improved properties, such as better metabolic stability or novel intellectual property. nih.govneurips.cc Computational tools can screen virtual libraries of scaffolds to identify those that are geometrically and electronically compatible replacements for the original core.

By integrating these computational design principles, researchers can move beyond serendipity and systematically explore chemical space to create novel benzannulenone architectures optimized for specific functions.

Applications of 1 Methoxy 8,9 Dihydro 5h Benzo 1 Annulen 6 7h One in Complex Organic Synthesis

Role as a Versatile Synthetic Intermediate for Advanced Chemical Structures

1-Methoxy-8,9-dihydro-5H-benzo nih.govannulen-6(7H)-one is a valuable intermediate in the synthesis of more complex molecular architectures. The presence of a ketone functional group and an electron-donating methoxy (B1213986) group on the aromatic ring provides multiple sites for chemical modification. The general synthetic approach to the benzosuberone core often involves an intramolecular Friedel-Crafts acylation of a suitably substituted γ-phenylbutyric acid. nih.govnih.gov

The reactivity of the carbonyl group allows for a wide range of transformations, including reductions, Grignard additions, and Wittig reactions, to introduce new functional groups and build upon the cycloheptane (B1346806) ring. The aromatic ring can undergo further electrophilic substitution, with the methoxy group directing incoming electrophiles to the ortho and para positions. This dual reactivity makes it a versatile platform for the synthesis of a diverse array of derivatives.

Table 1: Key Reactions for the Elaboration of the Benzosuberone Scaffold

Reaction TypeReagents and ConditionsProduct TypePotential Application
Wittig OlefinationPh3P=CHR, THFAlkenyl-benzosuberenePrecursor for further functionalization
Grignard AdditionR-MgBr, Et2OTertiary alcoholIntroduction of alkyl or aryl groups
ReductionNaBH4, MeOHSecondary alcoholPrecursor for ethers and esters
Friedel-Crafts AcylationRCOCl, AlCl3Acylated aromatic ringModification of the benzene (B151609) ring

Utilization in the Synthesis of Diverse Fused and Bridged Annulated Systems

The benzosuberone skeleton serves as an excellent starting point for the construction of more complex polycyclic systems, including fused and bridged ring structures. researchgate.netrsc.org The carbonyl group is a key handle for annulation reactions. For instance, condensation reactions with difunctional reagents can lead to the formation of new heterocyclic rings fused to the cycloheptane moiety.

One common strategy involves the reaction of the benzosuberone with hydrazines to form pyrazole-fused systems, or with hydroxylamine (B1172632) to yield isoxazole-fused analogs. researchgate.net Furthermore, the enolate of the ketone can participate in Michael additions and subsequent intramolecular cyclizations to build additional carbocyclic or heterocyclic rings. These strategies are instrumental in creating novel scaffolds for medicinal chemistry and materials science.

Table 2: Examples of Fused Heterocyclic Systems Derived from Benzosuberones

ReagentFused Ring SystemPotential Significance
HydrazinePyrazoleBiologically active scaffolds
HydroxylamineIsoxazolePharmaceutical intermediates
GuanidinePyrimidineBuilding blocks for complex molecules
MalononitrilePyridinePrecursors for novel materials

Contributions to Materials Science Research as a Building Block for Novel Compounds

While the direct application of 1-Methoxy-8,9-dihydro-5H-benzo nih.govannulen-6(7H)-one in materials science is not widely reported, the inherent properties of the benzosuberone scaffold suggest its potential in this field. The rigid, bicyclic core can be incorporated into larger polymeric structures or used to create novel liquid crystals. The methoxy group can enhance the solubility and processability of such materials and can also influence their electronic properties. rsc.org

For example, derivatization of the benzosuberone core to introduce chromophoric or fluorescent moieties could lead to new materials for optical applications. The synthesis of thiophene/phenylene co-oligomers with methoxy substitutions has been shown to be a promising approach for developing materials with lasing applications. rsc.org The benzosuberone framework could provide a unique, non-planar building block for such systems.

Strategic Derivatization for Structure-Activity Relationship (SAR) Studies in Medicinal Chemistry Research

The benzosuberone scaffold is a "privileged structure" in medicinal chemistry, meaning it is a framework that can bind to multiple biological targets. Methoxy-substituted benzosuberene analogs have been investigated as potent anti-cancer agents, particularly as inhibitors of tubulin polymerization. nih.govnih.gov

Structure-activity relationship (SAR) studies on this class of compounds have revealed that the position and nature of substituents on both the aromatic and the cycloheptane rings are crucial for biological activity. The derivatization of 1-Methoxy-8,9-dihydro-5H-benzo nih.govannulen-6(7H)-one would be a logical step in the exploration of new analogs with improved potency and selectivity.

Table 3: Key Derivatization Points for SAR Studies on the Benzosuberone Scaffold

Position of DerivatizationType of ModificationRationale for Modification
Ketone at C-6Conversion to oxime, amine, or hydrazoneTo explore the role of the carbonyl group in receptor binding
Aromatic RingIntroduction of halogens, nitro groups, or additional alkyl/alkoxy groupsTo modulate electronic properties and lipophilicity
Cycloheptane RingIntroduction of substituents via enolate chemistryTo probe the steric requirements of the binding pocket
Methoxy Group at C-1Demethylation to the corresponding phenolTo introduce a hydrogen bond donor and a site for further functionalization

By systematically modifying the structure of 1-Methoxy-8,9-dihydro-5H-benzo nih.govannulen-6(7H)-one and evaluating the biological activity of the resulting analogs, researchers can gain valuable insights into the pharmacophore required for a desired therapeutic effect.

Future Horizons in the Chemistry of 1-Methoxy-8,9-dihydro-5H-benzo scispace.comannulen-6(7H)-one: A Roadmap for Innovation

The benzo scispace.comannulenone framework, a seven-membered carbocycle fused to a benzene ring, represents a significant structural motif in medicinal chemistry and materials science. The specific derivative, 1-Methoxy-8,9-dihydro-5H-benzo scispace.comannulen-6(7H)-one, serves as a key intermediate for more complex molecules. While established synthetic routes exist, the future of its chemistry lies in overcoming persistent challenges and embracing novel synthetic strategies. This article outlines critical future research directions, focusing on the exploration of unconventional synthetic pathways, the discovery of new reactivity patterns, the development of enantioselective syntheses, and the integration of emerging technologies.

Q & A

Basic Research Question

  • Storage : Keep in airtight containers at –20°C to prevent oxidation .
  • Handling : Use PPE (gloves, goggles) and work under fume hoods. Avoid ignition sources (P210) and ensure proper ventilation (P201/P202) .
  • Spills : Absorb with inert material (e.g., Celite®) and dispose as hazardous waste .

What strategies enable regioselective functionalization of the benzoannulene core?

Advanced Research Question

  • Electrophilic Aromatic Substitution (EAS) : Methoxy groups direct electrophiles to para positions. Nitration (HNO₃/H₂SO₄) of similar structures yields nitro derivatives at C-2 or C-4 .
  • Cross-Coupling : Suzuki-Miyaura reactions with aryl boronic acids require Pd(OAc)₂ and SPhos ligand for C–C bond formation at electron-deficient positions .

How can computational chemistry predict the compound’s pharmacokinetic properties?

Advanced Research Question

  • ADMET Prediction : Tools like SwissADME calculate logP (~2.5) and PSA (~35 Ų), suggesting moderate bioavailability.
  • Docking Studies : Molecular docking with cytochrome P450 enzymes (e.g., CYP3A4) predicts metabolic stability. Analogues show low hepatotoxicity (e.g., LD₅₀ > 500 mg/kg in rodents) .

What role does the benzoannulene scaffold play in drug discovery?

Advanced Research Question
The scaffold is a rigid, planar structure that mimics bioactive polycycles. Derivatives (e.g., 8,9-dihydro-5H-benzo[7]annulen-7(6H)-one) are explored as kinase inhibitors (e.g., EAI045) or GABA modulators (e.g., Mirogabalin) due to their ability to penetrate lipid membranes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.